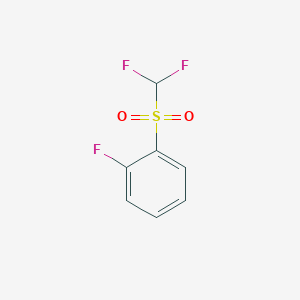

1-Difluoromethanesulfonyl-2-fluorobenzene

Descripción

Propiedades

IUPAC Name |

1-(difluoromethylsulfonyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJHSNGZQYRXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Difluoromethylation Methods

Several reagents are used for difluoromethylation, including N,N-diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) , derived from sulfur tetrafluoride ($$\text{SF}_4$$). However, these reagents have limitations such as toxicity and incompatibility with certain functional groups. Newer methods involve using reactive handles like halides or boron motifs for more versatile and safer reactions.

Fluorination Methods

Fluorination can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions. For example, anhydrous tetramethylammonium fluoride ($$\text{NMe}_4\text{F}$$) can be used to convert aryl chlorides to aryl fluorides under mild conditions.

Challenges and Considerations

- Toxicity and Safety : Many fluorination and difluoromethylation reagents are toxic or hazardous, requiring careful handling and safety measures.

- Functional Group Compatibility : Ensuring that the reagents used are compatible with existing functional groups in the starting materials is crucial.

- Scalability : Synthesis methods should be scalable for industrial applications while maintaining efficiency and safety.

Data and Research Findings

Análisis De Reacciones Químicas

1-Difluoromethanesulfonyl-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

1-Difluoromethanesulfonyl-2-fluorobenzene serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex organic molecules. The compound's reactivity with nucleophiles and electrophiles is particularly noteworthy, enabling its use in:

- Synthetic pathways : It can be utilized in multi-step synthesis processes to introduce fluorinated groups into target molecules.

- Material science : Due to the presence of fluorine atoms, it may enhance material properties such as stability and solubility.

Biology

Research into the biological activity of this compound indicates its potential interactions with biomolecules. The compound has been studied for:

- Enzyme inhibition : The difluoromethanesulfonyl group may modulate enzyme activity, making it a candidate for drug development.

- Receptor binding : Its unique electronic properties can enhance binding affinity to specific biological targets, which is critical for pharmaceutical applications.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its potential therapeutic effects are under investigation, particularly regarding:

- Drug development : The compound's structural characteristics may lead to the design of novel therapeutics with improved efficacy and safety profiles.

- Biological assays : Preliminary studies focus on its effects on cell proliferation and viability, providing insights into its pharmacological potential .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility allows for:

- Development of advanced materials : The compound's fluorinated nature can lead to innovations in coatings, polymers, and other materials that require enhanced chemical resistance or stability .

Case Study 1: Synthesis and Reactivity

Research has demonstrated effective synthetic methods for producing this compound through reactions involving 2-fluorobenzenesulfonyl chloride and difluoromethane. This synthesis showcases its utility as a precursor in creating more complex fluorinated compounds.

In vitro studies have indicated that compounds similar to this compound exhibit enhanced lipophilicity and receptor affinity compared to non-fluorinated analogs. These findings suggest that fluorination can significantly impact biological activity, making it a key consideration in drug design .

Mecanismo De Acción

The mechanism of action of 1-Difluoromethanesulfonyl-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors . The difluoromethyl and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action are determined by the specific application and the nature of the target molecules.

Comparación Con Compuestos Similares

Functional Group and Structural Analysis

The compound is compared to three fluorinated aromatic derivatives with sulfonyl, sulfanyl, or methoxy substituents (Table 1).

Table 1: Structural and Molecular Comparison

Electronic and Reactivity Profiles

Electron-Withdrawing Effects :

- The difluoromethanesulfonyl group in the target compound exerts stronger electron-withdrawing effects than the methylsulfonyl group in 1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene due to the electronegativity of fluorine .

- The trifluoromethyl (-CF₃) group in further enhances electron deficiency, making it more reactive in substitution reactions compared to the target compound.

Sulfur-Based Functional Groups :

- The sulfanyl (-S-CF₂H) group in introduces nucleophilic reactivity, contrasting with the electrophilic sulfonyl group in the target compound.

Actividad Biológica

1-Difluoromethanesulfonyl-2-fluorobenzene (DFMSFB) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biochemical characteristics, mechanisms of action, and applications in drug design.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The presence of two fluorine atoms attached to a difluoromethanesulfonyl group enhances its chemical reactivity and interactions with biological systems. The sulfonyl group contributes to its electrophilic nature, making it a candidate for various biochemical interactions.

Enzyme Interaction

DFMSFB has shown potential as a pharmaceutical intermediate, particularly in modulating enzyme activity. Similar compounds have been observed to interact with enzymes through hydrogen bonding and electrostatic interactions, primarily due to the polar nature of the difluoromethanesulfonyl group. These interactions can lead to enzyme inhibition or activation, influencing various metabolic pathways .

Binding Affinity

The unique electronic properties imparted by the fluorine atoms may enhance binding affinity to specific biological targets. Research indicates that compounds containing difluoromethanesulfonyl groups can effectively bind to enzymes and receptors, potentially leading to pharmacological effects that warrant further investigation .

Cellular Effects

DFMSFB's influence on cellular processes has been studied, particularly regarding its effects on cell signaling pathways and gene expression. Preliminary studies suggest that it may modulate cellular metabolism, although specific pathways remain to be fully elucidated.

Dosage Effects in Animal Models

The biological effects of DFMSFB vary with dosage in animal models. Higher concentrations may lead to significant alterations in enzyme activity, while lower doses could exhibit minimal effects. Understanding these dosage-dependent responses is crucial for optimizing its therapeutic potential.

Research Applications

This compound has several applications in scientific research:

- Biochemical Probes : Its reactive thiol group makes it suitable for use as a biochemical probe in various assays.

- Drug Development : The compound's ability to inhibit specific enzymes positions it as a candidate for developing new therapeutics targeting diseases linked with dysregulated enzyme activity .

- Organic Synthesis : DFMSFB serves as a versatile reagent in organic synthesis, particularly in creating complex fluorinated compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFMSFB, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Difluoromethanesulfonylbenzene | Lacks an additional fluorine on the benzene ring | |

| Trifluoromethanesulfonylbenzene | Contains three fluorines, increasing lipophilicity | |

| 4-Fluoro-1-methylbenzene | Simpler structure with fewer functional groups | |

| 3-Fluoroaniline | Amino group provides different reactivity |

The unique combination of difluoro and sulfonyl functionalities in DFMSFB enhances its potential as a versatile reagent in both organic synthesis and pharmaceutical applications .

Q & A

Q. What are the optimal synthetic routes for 1-difluoromethanesulfonyl-2-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation of 2-fluorobenzene derivatives using difluoromethanesulfonyl chloride under controlled conditions. A two-step approach is recommended:

Electrophilic substitution : React 2-fluorobenzene with difluoromethanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product. Yield optimization (60–75%) depends on stoichiometric control of the sulfonating agent and reaction time .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Distinct signals for -SO₂CF₂ and aromatic F atoms (δ = -45 to -50 ppm for -SO₂CF₂; δ = -110 to -115 ppm for aromatic F) .

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to para-fluorine coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 218.01 (calculated) with fragmentation peaks at m/z 181 (loss of -SO₂CF₂) .

- Infrared (IR) Spectroscopy : Strong absorption at 1350–1370 cm⁻¹ (S=O stretching) and 1150–1170 cm⁻¹ (C-F stretching) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethanesulfonyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The -SO₂CF₂ group is a strong electron-withdrawing group, activating the benzene ring toward NAS. Experimental design considerations:

- Substrate Design : Use meta-fluorine as a leaving group (due to lower activation energy compared to para-positions).

- Kinetic Studies : Monitor reaction progress via HPLC with a C18 column (acetonitrile/water gradient) to track substitution intermediates .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict activation barriers for competing pathways, resolving contradictions in reported reaction rates .

Q. Data Contradiction Example :

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Standardized Assays : Use in vitro cytotoxicity assays (e.g., MTT assay on HeLa cells) with controlled conditions (pH 7.4, 37°C) to compare results across studies .

- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites (e.g., sulfonic acid derivatives) that may explain divergent activity in antifungal vs. anticancer studies .

Q. Example Data Conflict :

Q. What computational strategies predict the stability of this compound under varying storage conditions?

Methodological Answer:

Q. How do steric and electronic factors affect regioselectivity in derivatization reactions?

Methodological Answer:

- Steric Maps : Generate steric maps (using software like Schrodinger’s Maestro) to visualize accessibility of reaction sites. The ortho-fluorine creates steric hindrance, favoring para-substitution in electrophilic reactions .

- Electronic Maps : Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing higher electron density at the para-position (-0.32 e) vs. meta (-0.28 e) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.